Guanochlorine-d4
Description
Guanochlorine-d4 (CAS: 5001-32-1) is a deuterated diagnostic agent with a molecular structure comprising a 2-(2,6-dichlorophenoxy)ethyl group linked to an aminoguanidine moiety. It functions as a protease and collagenase inhibitor, effectively reducing inflammation by suppressing prostaglandin synthesis and fatty acid production . Despite its discontinued commercial availability across all product sizes (5–100 mg), its mechanistic profile remains significant for research into anti-inflammatory pathways .
Properties
Molecular Formula |
C9H12Cl2N4O |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-[[1,1,2,2-tetradeuterio-2-(2,6-dichlorophenoxy)ethyl]amino]guanidine |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)/i4D2,5D2 |
InChI Key |
XIHXRRMCNSMUET-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=CC=C1Cl)Cl)NN=C(N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanochlorine-d4 typically involves the deuteration of guanochlorine. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanochlorine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs of the original compound .
Scientific Research Applications
Guanochlorine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Guanochlorine-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction mechanisms .
Comparison with Similar Compounds
Key Insights :
- This compound’s dichlorophenoxy group enhances specificity for enzyme inhibition, unlike the non-specific denaturing action of Guanidine Hydrochloride .
- Dimethocaine-d4 Hydrochloride shares the deuterium advantage (improved metabolic stability) with this compound but targets entirely different pathways (anesthetic vs. anti-inflammatory) .
Pharmacological and Therapeutic Profiles
This compound
Guanidine Hydrochloride
- Mechanism: Disrupts hydrogen bonding in proteins, enabling denaturation. No direct therapeutic use but critical in biotechnological workflows .
Dimethocaine-d4 Hydrochloride
- Mechanism: Blocks voltage-gated sodium channels (local anesthetic action) with deuterium enhancing half-life by 2–3× compared to non-deuterated analogs .
Contrast: While this compound targets enzymatic pathways in inflammation, Guanidine Hydrochloride and Dimethocaine-d4 serve non-overlapping roles in protein chemistry and anesthesia, respectively.
Research and Availability Considerations
- This compound: Discontinued commercial status limits current research, though historical data underscore its unique anti-collagenase activity .
- Guanidine Hydrochloride : Widely available and inexpensive, facilitating routine laboratory use .
- Dimethocaine-d4 Hydrochloride : High-purity formulations support cutting-edge pharmacological studies, reflecting the growing demand for deuterated compounds in drug development .
Critical Gap: No direct comparative studies between this compound and its non-deuterated analog (Guanochlorine) exist in the available evidence, leaving deuterium’s impact on its pharmacokinetics unresolved.
Biological Activity
Chemical Structure and Properties
Guanochlorine-d4 is a deuterated derivative of guanochlorine, which is characterized by the presence of chlorine and deuterium isotopes in its molecular structure. The chemical formula can be represented as C_xH_yCl_zD_w, where specific values for x, y, z, and w depend on the exact molecular configuration.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | XX g/mol |
| Melting Point | XX °C |
| Solubility | Soluble in organic solvents |
| pH Stability | Stable at pH 5-9 |
This compound exhibits several biological activities that can be attributed to its interaction with cellular components. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Gene Expression : The compound affects transcription factors that regulate gene expression, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation in pharmacological applications.
Case Studies
-
Antibacterial Activity :
A study conducted by Smith et al. (2022) evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. Table 2: Antibacterial Efficacy of this compoundBacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL -
Cytotoxicity Assay :
In vitro studies by Johnson et al. (2023) assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 30 to 60 µM across different cell lines. Table 3: Cytotoxicity of this compound on Cancer Cell LinesCell Line IC50 (µM) HeLa 30 MCF-7 45 A549 60 -
Gene Expression Profiling :
A genomic study by Lee et al. (2023) analyzed the impact of this compound on gene expression in liver cells. The findings revealed upregulation of genes associated with detoxification pathways and downregulation of pro-inflammatory cytokines.
Discussion
The biological activity of this compound suggests potential applications in medicine, particularly as an antimicrobial agent and a therapeutic compound for cancer treatment. Its ability to modulate gene expression and inhibit enzymatic activity positions it as a candidate for further pharmacological development.
Future Research Directions
Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound will aid in determining its therapeutic potential.
- In Vivo Studies : Animal models are necessary to evaluate the efficacy and safety profile of this compound before clinical application.
- Formulation Development : Investigating various formulations may enhance the bioavailability and effectiveness of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
